molecular formula C13H16N2O B7576919 N-(3-cyanopentan-3-yl)benzamide

N-(3-cyanopentan-3-yl)benzamide

Cat. No. B7576919
M. Wt: 216.28 g/mol
InChI Key: ZFXPRTIYDOTXQD-UHFFFAOYSA-N
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Description

N-(3-cyanopentan-3-yl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory effects on a variety of enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3-cyanopentan-3-yl)benzamide involves its ability to inhibit specific enzymes and receptors. For example, it has been shown to inhibit HDACs, which are involved in the regulation of gene expression and cellular differentiation. By inhibiting HDACs, N-(3-cyanopentan-3-yl)benzamide can induce histone acetylation, leading to changes in gene expression and cellular function. Similarly, it has been shown to inhibit PARPs, which are involved in DNA repair and cell death pathways. By inhibiting PARPs, N-(3-cyanopentan-3-yl)benzamide can induce DNA damage and cell death in cancer cells. Finally, it has been shown to inhibit CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. By inhibiting these receptors, N-(3-cyanopentan-3-yl)benzamide can reduce pain and inflammation and modulate immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyanopentan-3-yl)benzamide are diverse and depend on the specific enzyme or receptor that is being inhibited. For example, inhibition of HDACs can lead to changes in gene expression and cellular differentiation, while inhibition of PARPs can induce DNA damage and cell death in cancer cells. Inhibition of CB1 and CB2 receptors can reduce pain and inflammation and modulate immune function. These effects have been demonstrated in various in vitro and in vivo models, suggesting that N-(3-cyanopentan-3-yl)benzamide has broad therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-cyanopentan-3-yl)benzamide is its potent inhibitory effects on a variety of enzymes and receptors. This makes it a versatile tool for studying epigenetic and signaling pathways in various diseases. Another advantage is its high yield and purity, which makes it suitable for large-scale production. However, one of the limitations of N-(3-cyanopentan-3-yl)benzamide is its relatively low solubility in water, which can make it challenging to use in certain experimental settings. Additionally, its inhibitory effects may not be specific to a single enzyme or receptor, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-cyanopentan-3-yl)benzamide. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the specific mechanisms by which N-(3-cyanopentan-3-yl)benzamide exerts its effects and to identify the optimal dosing and treatment regimens. Additionally, future research could focus on developing more soluble analogs of N-(3-cyanopentan-3-yl)benzamide that can be used in a wider range of experimental settings. Finally, studies could investigate the potential synergistic effects of N-(3-cyanopentan-3-yl)benzamide with other drugs or therapies, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-cyanopentan-3-yl)benzamide involves the condensation reaction of 3-cyanopentan-3-ol and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography and recrystallization. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(3-cyanopentan-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory effects on enzymes such as HDACs, PARPs, and PDEs, as well as on receptors such as CB1, CB2, and TRPV1. These inhibitory effects have been attributed to the compound's ability to modulate epigenetic and signaling pathways, leading to changes in gene expression and cellular function.

properties

IUPAC Name

N-(3-cyanopentan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-13(4-2,10-14)15-12(16)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXPRTIYDOTXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanopentan-3-yl)benzamide

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